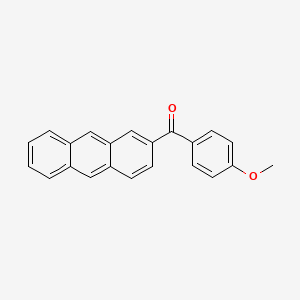
(Anthracen-2-YL)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Anthracen-2-YL)(4-methoxyphenyl)methanone is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has garnered attention due to its potential use in organic light-emitting devices (OLEDs) and other optoelectronic applications .
Preparation Methods
The synthesis of (Anthracen-2-YL)(4-methoxyphenyl)methanone typically involves the reaction of anthracene derivatives with 4-methoxybenzoyl chloride under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like 1,8-diazabicycloundec-7-ene (DBU) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
(Anthracen-2-YL)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced anthracene derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction.
Scientific Research Applications
(Anthracen-2-YL)(4-methoxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and other imaging techniques.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Its application in OLEDs and other optoelectronic devices is of significant interest due to its high thermal stability and efficient light-emitting properties
Mechanism of Action
The mechanism of action of (Anthracen-2-YL)(4-methoxyphenyl)methanone in optoelectronic applications involves the excitation of electrons upon exposure to light. This excitation leads to the emission of light as the electrons return to their ground state. The compound’s molecular structure allows for efficient electron transport and light emission, making it a valuable component in OLEDs .
In biological applications, the compound’s mechanism of action as a photosensitizer involves the generation of reactive oxygen species (ROS) upon light activation. These ROS can induce cell damage and apoptosis, making it a potential candidate for photodynamic therapy .
Comparison with Similar Compounds
(Anthracen-2-YL)(4-methoxyphenyl)methanone can be compared with other anthracene derivatives such as:
(Anthracen-9-yl)phenylmethanone: Similar in structure but with different substituents, leading to variations in photophysical properties.
(Anthracen-9-yl)benzaldehyde: Another anthracene derivative with distinct chemical reactivity and applications.
(Anthracen-9-yl)acetic acid: Known for its use in organic synthesis and different photophysical characteristics
The uniqueness of this compound lies in its combination of anthracene and 4-methoxyphenyl groups, which confer specific photophysical properties and reactivity that are advantageous in various applications.
Properties
CAS No. |
60109-22-0 |
|---|---|
Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
anthracen-2-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H16O2/c1-24-21-10-8-15(9-11-21)22(23)19-7-6-18-12-16-4-2-3-5-17(16)13-20(18)14-19/h2-14H,1H3 |
InChI Key |
GRPYFEJPACNTGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















